![molecular formula C18H19NO4 B5638110 methyl 4-{[(3-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5638110.png)
methyl 4-{[(3-ethylphenoxy)acetyl]amino}benzoate
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Description
Synthesis Analysis
The synthesis of methyl 4-{[(3-ethylphenoxy)acetyl]amino}benzoate and related compounds involves multi-step reactions starting from acetoacetic esters or similar precursors. For example, Lovro Selič et al. (1997) described the preparation of related compounds used as reagents for the synthesis of various heterocyclic systems, indicating a versatile approach to creating bioactive molecules (Selič, Grdadolnik, & Stanovnik, 1997).
Molecular Structure Analysis
The crystal structure and molecular modeling studies provide detailed insights into the compound's configuration and potential interactions. For instance, structural studies on bio-active compounds reveal how slight modifications in molecular structure can significantly affect their stability and reactivity (Chopra & Schwalbe, 1991).
Chemical Reactions and Properties
Methyl 4-{[(3-ethylphenoxy)acetyl]amino}benzoate participates in various chemical reactions, leading to the formation of heterocyclic systems and demonstrating its role as a versatile reagent. For example, compounds similar to methyl 4-{[(3-ethylphenoxy)acetyl]amino}benzoate have been used to inhibit tubulin polymerization, showcasing their potential in developing antiproliferative agents against cancer cells (Minegishi et al., 2015).
Physical Properties Analysis
Studies on related compounds, such as those by Gabriel Navarrete-Vázquez et al. (2011), provide insights into their crystalline structure and hydrogen-bonding interactions, which are crucial for understanding the physical properties and potential bioactivity of these compounds (Navarrete-Vázquez et al., 2011).
Chemical Properties Analysis
The chemical properties of methyl 4-{[(3-ethylphenoxy)acetyl]amino}benzoate, including its reactivity and interactions with various nucleophiles, are key to its application in synthesizing bioactive molecules. For instance, the synthesis and transformations of related compounds underline their utility in preparing polyfunctional heterocyclic systems (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
Safety and Hazards
properties
IUPAC Name |
methyl 4-[[2-(3-ethylphenoxy)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-3-13-5-4-6-16(11-13)23-12-17(20)19-15-9-7-14(8-10-15)18(21)22-2/h4-11H,3,12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMJCTXBPRGZGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[(3-ethylphenoxy)acetyl]amino}benzoate |
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